Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- is an organic compound with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.2634 g/mol This compound is characterized by its unique structure, which includes a tetrahydrofurfuryl group and two methyl groups attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- typically involves the reaction of propanoic acid with tetrahydrofurfurylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions often include elevated temperatures and the use of a catalyst to increase the reaction rate and yield .
Industrial Production Methods
Industrial production of Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The tetrahydrofurfuryl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Propanamide: The parent compound with a simpler structure.
N,N-Dimethylpropanamide: A derivative with two methyl groups attached to the amide nitrogen.
N,N-Diethylpropanamide: Another derivative with two ethyl groups attached to the amide nitrogen.
Uniqueness
Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- is unique due to the presence of the tetrahydrofurfuryl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
IUPAC Name |
2,2-dimethyl-N-(oxolan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)9(12)11-7-8-5-4-6-13-8/h8H,4-7H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVZNLVJFFYOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.